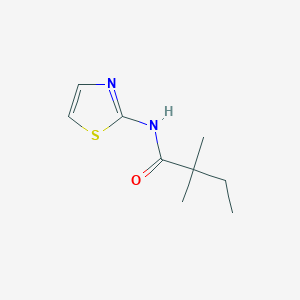

2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-(1,3-thiazol-2-yl)-2,2-diméthylbutanamide est un composé chimique qui présente un cycle thiazole, un cycle à cinq chaînons contenant trois atomes de carbone, un atome de soufre et un atome d'azote. Les dérivés du thiazole sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(1,3-thiazol-2-yl)-2,2-diméthylbutanamide implique généralement la réaction du 2-amino-1,3-thiazole avec le chlorure de 2,2-diméthylbutanoyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basse température afin de garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(1,3-thiazol-2-yl)-2,2-diméthylbutanamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en dérivés dihydrothiazole.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des atomes de carbone du cycle thiazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés dihydrothiazole.

Substitution : Divers dérivés thiazoliques substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide. For instance, a series of N-acylated thiazole derivatives were synthesized and evaluated for their activity against human glioblastoma and melanoma cell lines. These compounds exhibited selective cytotoxicity towards cancer cells while showing low toxicity to normal cells . The lead compound from this series displayed significant activity against resistant cancer cell lines, indicating its potential as a novel scaffold for anticancer drug development.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | U251 (glioblastoma) | 5.0 | High |

| This compound | WM793 (melanoma) | 4.5 | High |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. A study assessed various thiazole compounds for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising antimicrobial effects, suggesting that this compound could be developed further as an antimicrobial agent .

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Enzyme Inhibition

Thiazole derivatives have been investigated for their inhibitory effects on various enzymes. Studies have shown that compounds like this compound can inhibit phosphodiesterase type 5 (PDE5), which is significant in the treatment of erectile dysfunction and pulmonary hypertension . The binding modes of these compounds were analyzed through molecular docking studies, revealing strong interactions with the active site of PDE5.

Key Findings on Enzyme Inhibition

- PDE5 Inhibition : Compounds demonstrated varying degrees of inhibition with consensus scores indicating strong binding affinity.

- COX Inhibition : Some derivatives also showed potential as cyclooxygenase inhibitors (COX-1/COX-2), which are important targets for anti-inflammatory drugs .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

-

Case Study on Anticancer Activity :

- A study involving a derivative similar to this compound showed a significant reduction in tumor size in xenograft models of melanoma when administered at specific dosages over a treatment period.

-

Case Study on Antimicrobial Efficacy :

- Clinical isolates of resistant bacterial strains were treated with thiazole derivatives showing that some compounds could restore sensitivity to conventional antibiotics.

Mécanisme D'action

The mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic processes in microorganisms .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(1,3-thiazol-2-yl)-2,2-diméthylpropanamide

- N-(1,3-thiazol-2-yl)-2,2-diméthylacétamide

- N-(1,3-thiazol-2-yl)-2,2-diméthylpentanamide

Unicité

Le N-(1,3-thiazol-2-yl)-2,2-diméthylbutanamide est unique en raison de son motif de substitution spécifique sur le cycle thiazole et de la partie butanamide. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. Ses interactions spécifiques avec les cibles moléculaires et les voies le différencient des autres composés similaires .

Activité Biologique

2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with an appropriate acylating agent. The compound can be synthesized through various methods, including the use of thiazole derivatives as key intermediates.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:

- Antitumor Efficacy : Compounds derived from the 2-aminothiazole scaffold have shown promising antitumor activity against various cancer cell lines. Notably, derivatives like compound 8a exhibited moderate activity against colon, melanoma, renal, and breast cancer cell lines with IC50 values in the micromolar range .

- Mechanism of Action : The mechanism underlying the anticancer effects includes induction of apoptosis and cell cycle arrest. For example, compounds have been shown to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8a | Colon | 0.78 | Apoptosis induction |

| 8a | Melanoma | 0.5 | Cell cycle arrest |

| 8a | Breast | 2.1 | Caspase activation |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored:

- Inhibition Studies : Various synthesized compounds have demonstrated inhibitory effects against both bacterial and fungal strains. For example, certain thiazole derivatives showed significant antimicrobial action with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Antioxidant Properties : In addition to antimicrobial activity, some derivatives have shown antioxidant capabilities through DPPH and ABTS assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 5 | E. coli | 10 | Antibacterial |

| 6 | S. aureus | 15 | Antifungal |

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

- Thiazole Derivatives in Cancer Treatment : A study evaluated a series of thiazole-based compounds against sensitive and resistant cancer cell lines. The lead compound demonstrated an IC50 value of 0.78 µM against K562 leukemia cells and showed a significant reduction in cell proliferation through apoptosis induction .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of synthesized thiazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives had potent antibacterial effects comparable to standard antibiotics .

Propriétés

Formule moléculaire |

C9H14N2OS |

|---|---|

Poids moléculaire |

198.29 g/mol |

Nom IUPAC |

2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C9H14N2OS/c1-4-9(2,3)7(12)11-8-10-5-6-13-8/h5-6H,4H2,1-3H3,(H,10,11,12) |

Clé InChI |

ZSFNKVCMWQMIAW-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(C)C(=O)NC1=NC=CS1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.